Potassium;2-hydroxy-4-(1,2,4-triazol-1-yl)butanoate
Description
Potassium;2-hydroxy-4-(1,2,4-triazol-1-yl)butanoate is a potassium salt of a substituted butanoic acid derivative containing a 1,2,4-triazole moiety. This compound is structurally characterized by a hydroxyl group at the C2 position and a 1,2,4-triazol-1-yl substituent at the C4 position of the butanoate backbone. The potassium counterion enhances its solubility in polar solvents, making it suitable for applications in coordination chemistry, agrochemicals, or pharmaceutical intermediates .
Global suppliers, including Tianjin Minxiang Biomedical Co., Ltd. and BIOCODEX Inc., highlight its commercial availability for research purposes .
Properties
IUPAC Name |
potassium;2-hydroxy-4-(1,2,4-triazol-1-yl)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3.K/c10-5(6(11)12)1-2-9-4-7-3-8-9;/h3-5,10H,1-2H2,(H,11,12);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMKHVZUDBKMAH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CCC(C(=O)[O-])O.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8KN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium;2-hydroxy-4-(1,2,4-triazol-1-yl)butanoate typically involves the reaction of 2-hydroxy-4-(1,2,4-triazol-1-yl)butanoic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where the acid reacts with the base to form the potassium salt. The reaction conditions usually include:
Temperature: Room temperature
Solvent: Water
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The process involves:
Raw Materials: 2-hydroxy-4-(1,2,4-triazol-1-yl)butanoic acid and potassium hydroxide
Reaction Vessel: Stainless steel reactors with efficient mixing
Purification: Filtration and crystallization to obtain the pure potassium salt
Chemical Reactions Analysis
Types of Reactions
Potassium;2-hydroxy-4-(1,2,4-triazol-1-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium
Reduction: Hydrogen gas with a palladium catalyst
Substitution: Alkyl halides in the presence of a base
Major Products Formed
Oxidation: 2-oxo-4-(1,2,4-triazol-1-yl)butanoate
Reduction: 2-hydroxy-4-(dihydro-1,2,4-triazol-1-yl)butanoate
Substitution: 2-alkoxy-4-(1,2,4-triazol-1-yl)butanoate
Scientific Research Applications
Agricultural Applications
Fungicidal Properties
Potassium;2-hydroxy-4-(1,2,4-triazol-1-yl)butanoate exhibits significant fungicidal activity. It can be utilized in crop protection against a variety of fungal pathogens. The compound works by inhibiting the growth of fungi, thereby protecting crops from diseases that can lead to substantial yield losses.
Formulation and Application Methods
The compound can be formulated into various delivery systems such as:
- Solutions
- Emulsions
- Suspensions
- Powders
- Granules
These formulations can be applied through different methods including spraying, fogging, and coating seeds to ensure effective delivery to the target organisms .
Pharmaceutical Applications
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazole compounds, including this compound, possess notable antimicrobial properties. These compounds have been synthesized and tested for their efficacy against various bacterial strains. For instance, studies have shown that certain triazole derivatives exhibit significant antibacterial activity, making them potential candidates for developing new antimicrobial agents .
Case Studies
Several studies have documented the synthesis and testing of triazole derivatives:
- A study demonstrated the synthesis of new 1,2,3-triazole derivatives with enhanced antibacterial properties through cycloaddition reactions. The synthesized compounds were evaluated for their antimicrobial efficacy against several pathogens .
- Another investigation focused on the synthesis of triazole derivatives with specific structural modifications aimed at improving their pharmacological profiles. These modifications often resulted in increased potency against targeted microbial strains .
Data Tables
| Application Area | Description | Efficacy |
|---|---|---|
| Agricultural | Fungicide for crops | Effective against various fungal pathogens |
| Pharmaceutical | Antimicrobial agent | Significant activity against bacteria |
Mechanism of Action
The mechanism of action of Potassium;2-hydroxy-4-(1,2,4-triazol-1-yl)butanoate involves its interaction with biological molecules. The triazole ring can bind to metal ions and enzymes, inhibiting their activity. This compound can also interact with cellular membranes, disrupting their integrity and leading to antimicrobial effects. The hydroxy group allows for hydrogen bonding, enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
(a) Ethyl 4-(1H-benzo[d][1,2,3]triazol-1-yl)butanoate
- Structure : Replaces the 1,2,4-triazole with a benzotriazole ring and substitutes the hydroxyl group with an ethyl ester.
- The benzotriazole group may confer greater UV stability compared to 1,2,4-triazole derivatives.
- Synthesis: Likely involves alkylation of benzotriazole with ethyl bromobutanoate.
(b) Methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate
- Structure: Contains a nitro group at the triazole’s C3 position and a methyl ester at the butanoate terminus.
- Properties: Higher molar mass (214.18 g/mol) and predicted pKa (-1.86) compared to the target compound, suggesting stronger acidity .
(c) 2-(4-Chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
- Structure: Features a chlorophenyl and cyclopropyl group on the butanol backbone.
- Properties : The hydroxyl group and bulky substituents may reduce solubility in water but improve antifungal activity, as seen in triazole-based agrochemicals .
Physicochemical Properties
| Compound | Molar Mass (g/mol) | Density (g/cm³) | Boiling Point (°C) | pKa | Key Functional Groups |
|---|---|---|---|---|---|
| Potassium;2-hydroxy-4-(1,2,4-triazol-1-yl)butanoate | ~220 (estimated) | N/A | N/A | ~2–3 (est.) | Hydroxyl, carboxylate, triazole |
| Ethyl 4-(1H-benzotriazol-1-yl)butanoate | ~260 (estimated) | N/A | N/A | ~4–5 (est.) | Ester, benzotriazole |
| Methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate | 214.18 | 1.47 (predicted) | 414 (predicted) | -1.86 | Nitro, ester, triazole |
Notes:
Biological Activity
Potassium;2-hydroxy-4-(1,2,4-triazol-1-yl)butanoate, also known as KHTB, is a potassium salt with the molecular formula and a molecular weight of 209.24 g/mol. This compound has garnered attention in various fields, particularly for its potential biological activities and applications in pharmaceuticals and agriculture.
| Property | Value |
|---|---|
| CAS Number | 2260935-69-9 |
| Molecular Formula | C₆H₈KN₃O₃ |
| Molecular Weight | 209.24 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in water and ethanol |
| Melting Point | Approximately 235 °C |
KHTB exhibits a range of biological activities primarily attributed to its structural features. The presence of the triazole moiety is significant as triazoles are known for their ability to interact with various biological targets, including enzymes and receptors. Research indicates that KHTB may act as an inhibitor of certain enzymes involved in metabolic processes, potentially impacting pathways related to neurodegenerative diseases and oxidative stress.
Antioxidant Activity
KHTB has been associated with antioxidant properties, which can mitigate oxidative stress—a contributing factor in various chronic diseases. The antioxidant activity is believed to stem from the compound's ability to scavenge free radicals and enhance cellular defense mechanisms . This property makes it a candidate for further investigation in therapeutic applications targeting oxidative damage.
Case Studies
- Neuroblastoma Cell Studies : In vitro studies involving neuroblastoma cells have shown that compounds similar to KHTB can protect against oxidative damage induced by amyloid-beta peptides. These findings suggest that KHTB could be explored for its protective effects against neurodegenerative conditions .
- Agricultural Applications : Preliminary research indicates that KHTB may possess insecticidal properties, making it potentially useful in agricultural settings as a biopesticide. The compound's ability to disrupt metabolic processes in pests could lead to further development as an environmentally friendly pest management solution .
Current Research Trends
The ongoing research into KHTB focuses on its multifaceted biological activities. Key areas include:
- Pharmaceutical Development : Investigating KHTB as a potential drug candidate for treating neurodegenerative diseases due to its AChE inhibitory action and antioxidant capabilities.
- Agricultural Innovations : Exploring its efficacy as a biopesticide against common agricultural pests while assessing its environmental impact.
- Mechanistic Studies : Further elucidating the biochemical pathways influenced by KHTB to understand its full therapeutic potential.
Q & A
Basic: What synthetic methodologies are effective for synthesizing Potassium;2-hydroxy-4-(1,2,4-triazol-1-yl)butanoate, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of triazole-containing compounds like this compound typically involves condensation reactions between triazole precursors and hydroxy-acid derivatives. Key steps include:
- Reflux with acid catalysts : Ethanol or methanol as solvents, with glacial acetic acid as a catalyst, promotes nucleophilic substitution at the triazole ring (e.g., reflux for 4–6 hours at 80–100°C) .
- Purification : Post-reaction evaporation under reduced pressure and recrystallization from polar aprotic solvents (e.g., acetone/water mixtures) improves purity .
- Counterion incorporation : Potassium hydroxide or carbonate is added stoichiometrically to neutralize the carboxylic acid moiety, forming the potassium salt .
Yield optimization requires precise control of molar ratios (e.g., 1:1 triazole-to-acid precursor), solvent polarity, and reaction time to minimize side products like unsubstituted triazoles .
Basic: What spectroscopic and chromatographic techniques are recommended for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., triazole ring protons at δ 7.8–8.2 ppm) and confirm ester/carboxylate conversion .
- FT-IR : Peaks at 1650–1700 cm⁻¹ (C=O stretch) and 3200–3500 cm⁻¹ (O-H stretch) validate the hydroxy-acid and triazole moieties .
- Elemental analysis : Matches experimental C, H, N, and K percentages with theoretical values (e.g., K content ~12–15%) to confirm salt formation .
- HPLC-MS : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) coupled with mass spectrometry verifies molecular ion peaks (e.g., [M-K]⁻ ion) .
Advanced: How can researchers resolve discrepancies in reported biological activities of triazole-containing analogs, such as this compound?
Methodological Answer:
Discrepancies often arise from variations in substitution patterns or assay conditions. To address this:
- Comparative structural analysis : Use XRD or DFT calculations to compare triazole ring geometry and hydrogen-bonding interactions (e.g., N1 vs. N2 substitution) .
- Standardized bioassays : Replicate studies under controlled pH, temperature, and ionic strength (e.g., phosphate-buffered saline at 37°C) to isolate structure-activity relationships .
- Metabolite profiling : LC-MS/MS identifies degradation products or metabolites that may interfere with activity measurements .
Advanced: What computational strategies are employed to predict the binding affinity of this compound with target enzymes?
Methodological Answer:
- Molecular docking : Tools like AutoDock Vina simulate ligand-enzyme interactions, focusing on triazole coordination with metal ions (e.g., Zn²⁺ in metalloproteases) and hydrogen bonding with active-site residues .
- Quantum chemical calculations : DFT (e.g., B3LYP/6-31G*) computes frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and electron-transfer potential .
- AI-driven synthesis planning : Platforms like Pistachio or Reaxys propose synthetic routes and predict regioselectivity in triazole functionalization .
Basic: What are the critical considerations in designing stability studies for this compound under varying pH and temperature conditions?
Methodological Answer:
- pH stability : Test solubility and degradation kinetics in buffers (pH 2–12) using UV-Vis spectroscopy. The potassium salt is stable at neutral pH but may hydrolyze in strongly acidic/basic conditions, releasing free triazole .
- Thermal analysis : TGA/DSC identifies decomposition temperatures (typically >200°C for triazole salts) and hygroscopicity risks .
- Light sensitivity : Store samples in amber vials if UV-Vis spectra indicate photo-degradation (e.g., λmax shifts after light exposure) .
Advanced: How do substitution patterns on the triazole ring influence the physicochemical properties and reactivity of this compound derivatives?
Methodological Answer:
- Electron-withdrawing groups (EWGs) : Nitro or sulfonyl groups at the triazole 3-position increase acidity (pKa ~3–4) and enhance metal-chelation capacity .
- Hydrophobic substituents : Alkyl or aryl groups improve lipid solubility, measured via logP (e.g., octanol/water partitioning) .
- Steric effects : Bulky substituents (e.g., tert-butyl) reduce enzymatic hydrolysis rates, assessed via HPLC monitoring of degradation .
Advanced: What mechanistic insights can be gained from studying the coordination chemistry of this compound with transition metals?
Methodological Answer:
- Spectrophotometric titration : UV-Vis and EPR spectroscopy track metal-ligand complex formation (e.g., Cu²⁺ binding at the triazole N4 position) .
- X-ray crystallography : Resolves metal coordination geometry (e.g., octahedral vs. tetrahedral) and ligand denticity .
- Kinetic studies : Stopped-flow methods measure association/dissociation rates for Fe³⁺ or Zn²⁺ complexes, relevant to catalytic or inhibitory roles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
